6-tert-butyl-3-chloro-N-(2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide
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Overview
Description
6-tert-butyl-3-chloro-N-(2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound belonging to the benzothiophene class. Compounds in this class are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-3-chloro-N-(2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzothiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of substituents: The tert-butyl, chloro, and dimethoxyphenyl groups can be introduced through various substitution reactions.
Amidation: The final step often involves the formation of the carboxamide group through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can occur at various functional groups, potentially altering the compound’s activity.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the substituents on the benzothiophene ring.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Halogenating agents, alkylating agents, and others.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups.
Scientific Research Applications
6-tert-butyl-3-chloro-N-(2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide may have applications in:
Medicinal Chemistry: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Materials Science: Possible applications in the development of organic electronic materials.
Biological Research: Studying its interactions with biological targets to understand its mechanism of action.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It may involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Such as raloxifene and bazedoxifene, which are used in medicinal chemistry.
Other carboxamides: Compounds with similar functional groups that may exhibit comparable biological activities.
Uniqueness
6-tert-butyl-3-chloro-N-(2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide’s uniqueness lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to other benzothiophene derivatives.
Properties
Molecular Formula |
C21H22ClNO3S |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
6-tert-butyl-3-chloro-N-(2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H22ClNO3S/c1-21(2,3)12-6-8-14-17(10-12)27-19(18(14)22)20(24)23-15-11-13(25-4)7-9-16(15)26-5/h6-11H,1-5H3,(H,23,24) |
InChI Key |
KOGWMULGSJZUIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=C(C=CC(=C3)OC)OC)Cl |
Origin of Product |
United States |
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